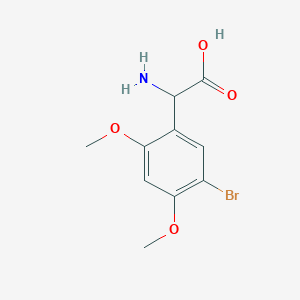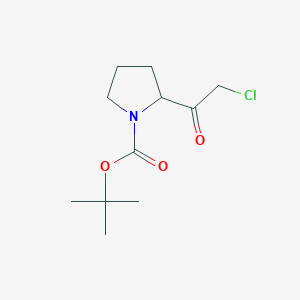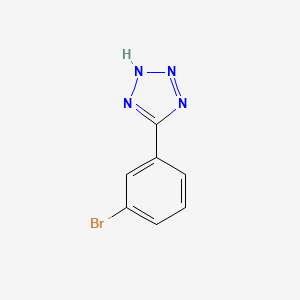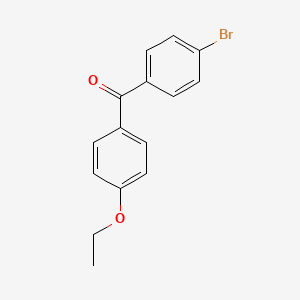![molecular formula C4HF9O6S3 B1275778 Tris[(trifluoromethyl)sulfonyl]methane CAS No. 60805-12-1](/img/structure/B1275778.png)
Tris[(trifluoromethyl)sulfonyl]methane
概要
説明
Tris[(trifluoromethyl)sulfonyl]methane is a chemical compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is involved in the synthesis of various derivatives and complexes, which have been explored for their chemical reactivity and structural characteristics .
Synthesis Analysis
The synthesis of derivatives of tris[(trifluoromethyl)sulfonyl]methane has been reported through different methods. For instance, the thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, which is prepared by treating tris((trifluoromethyl)sulfonyl)methane with benzenediazonium chloride, leads to the formation of phenyltris((trifluoromethyl)sulfonyl)methane and its isomer ester . Additionally, direct liquid-phase sulfonation of methane to methanesulfonic acid with SO2 has been achieved using triflic acid, which is related to the tris[(trifluoromethyl)sulfonyl]methane family .
Molecular Structure Analysis
The molecular structure of derivatives of tris[(trifluoromethyl)sulfonyl]methane has been studied using various techniques. Electron diffraction studies have provided insights into the molecular structure of methane sulfonyl chloride, which shares a similar sulfonyl functional group . Furthermore, the structure of bis(trifluoromethylsulfonylamino)methane has been analyzed, revealing an equilibrium mixture of monomeric forms with various types of intramolecular hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of tris[(trifluoromethyl)sulfonyl]methane derivatives has been explored in several studies. For example, iridium complexes bearing a tris(pyrazolyl)methane sulfonate ligand have been synthesized and shown to catalyze the hydrogenation of sterically crowded alkenes . Another study demonstrated a new methane activation method using trifluoroacetyl sulfuric acid, which follows a radical pathway and results in successful methane sulfonation .
Physical and Chemical Properties Analysis
The physical and chemical properties of tris[(trifluoromethyl)sulfonyl]methane and its derivatives are closely related to their molecular structure and the presence of functional groups. The intramolecular hydrogen bonds in bis(trifluoromethylsulfonylamino)methane influence its stability and self-association behavior . Similarly, the structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and in the crystal have been studied, providing insights into the hydrogen bonding interactions and proton affinities of basic centers in the molecule .
科学的研究の応用
Synthesis and Decomposition Studies
Tris[(trifluoromethyl)sulfonyl]methane has been studied for its role in the synthesis and decomposition of complex chemical structures. For example, its thermal decomposition has been investigated to understand the formation of phenyltris((trifluoromethyl)sulfonyl)methane and related isomers. These studies contribute to a deeper understanding of chemical reactions and compound stability (Zhu & Desmarteau, 1993).
Ligand Chemistry
In the field of ligand chemistry, tris[(trifluoromethyl)sulfonyl]methane-related compounds, like tris(pyrazolyl)methanes, have been explored. These compounds are neutral analogues of tris(pyrazolyl)hydroborates, offering opportunities for developing new classes of ligands with potential applications in coordination and organometallic chemistry (Bigmore et al., 2005).
Catalytic and Biological Applications
The catalytic and biological applications of tris[(trifluoromethyl)sulfonyl]methane derivatives have been explored, particularly in the synthesis of water-soluble C-scorpionate-type complexes. These complexes have shown potential in catalyzing the oxidative functionalization of alkanes and other industrially significant reactions, as well as displaying antiproliferative and antimicrobial properties (Martins & Pombeiro, 2016).
Electrochemistry
In electrochemistry, the use of tris[(trifluoromethyl)sulfonyl]methane-related compounds has been demonstrated in the activation of methane to form methyl radicals. This process provides a new pathway for the controlled activation of the C–H bond of methane, which can have significant applications in organic electrochemistry and synthesis (Wang et al., 2016).
Safety and Hazards
作用機序
Target of Action
Tris[(trifluoromethyl)sulfonyl]methane, also known as triflidic acid, is an organic superacid . It is one of the strongest known carbon acids and is among the strongest Brønsted acids in general . Its primary targets are molecules or ions that can accept a proton (H+), given its superacidic nature .
Mode of Action
Triflidic acid donates a proton to its target, acting as a Brønsted acid . This proton donation can significantly alter the target molecule or ion, often enabling or accelerating chemical reactions .
Biochemical Pathways
The exact biochemical pathways affected by triflidic acid can vary widely depending on the specific context of its use. As a superacid, it has the potential to impact a broad range of biochemical reactions by facilitating proton transfer .
Result of Action
The result of triflidic acid’s action is the alteration of the target molecule or ion via proton donation . This can enable or accelerate various chemical reactions, potentially leading to a wide range of molecular and cellular effects .
Action Environment
The action of triflidic acid can be influenced by various environmental factors. For instance, its reactivity and stability may be affected by factors such as temperature, pH, and the presence of other chemicals .
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)methylsulfonyl-trifluoromethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O6S3/c5-2(6,7)20(14,15)1(21(16,17)3(8,9)10)22(18,19)4(11,12)13/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAPBDBTMDUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)C(F)(F)F)(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O6S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401774 | |
| Record name | Tris(trifluoromethanesulfonyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[(trifluoromethyl)sulfonyl]methane | |
CAS RN |
60805-12-1 | |
| Record name | Tris(trifluoromethanesulfonyl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(trifluoromethanesulfonyl)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Tris[(trifluoromethyl)sulfonyl]methane a compound of interest in chemistry?
A1: Tris[(trifluoromethyl)sulfonyl]methane, often referred to in the literature as HC(SO2CF3)3, stands out due to its exceptionally strong acidity. [, ] This property makes it valuable in various chemical reactions and synthesis processes.
Q2: Is there any structural data available for Tris[(trifluoromethyl)sulfonyl]methane or its derivatives?
A2: Yes, research indicates that the potassium salt of Tris[(trifluoromethyl)sulfonyl]methane, K+C(SO2CF3)3−, has been successfully crystallized and analyzed using X-ray crystallography. [] This study provided valuable insights into the compound's molecular structure and arrangement.
Q3: Can you provide an example of how Tris[(trifluoromethyl)sulfonyl]methane is used in chemical synthesis?
A3: Absolutely. One study demonstrated the synthesis of phenyltris[(trifluoromethyl)sulfonyl]methane, (CF3SO2)3CC6H5, and its isomer ester (CF3SO2)2=SCF3(O)-OC6H5. These compounds were produced through the thermal decomposition of benzenediazonium tris[(trifluoromethyl)sulfonyl]methanide, which itself was synthesized by reacting Tris[(trifluoromethyl)sulfonyl]methane with benzenediazonium chloride. [] This example highlights the compound's role as a precursor in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1275702.png)











